Several studies have investigated the antimicrobial properties of benzamide derivatives. For example, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide derivatives exhibited promising antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity []. These compounds demonstrate the potential of benzamide derivatives as lead compounds for developing novel antimicrobial agents.
Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates, a class of dihydropyridine derivatives containing a benzamide moiety, have shown calcium channel antagonist activity []. This activity suggests their potential application in treating cardiovascular diseases.
Research has shown that incorporating benzamide moieties into disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylates results in compounds with significant antiulcer activity []. Notably, compounds with methoxy and nitro groups displayed enhanced activity compared to the reference drug, ranitidine []. This finding highlights the potential therapeutic benefits of incorporating specific substituents on the benzamide ring.
Novel phenylpyrimidine derivatives containing a benzamide moiety, particularly PPA15, have demonstrated promising radiosensitizing effects on human lung cancer cells []. This compound enhanced the efficacy of radiotherapy by inhibiting multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation []. These findings suggest the potential of benzamide derivatives as adjuvants to enhance the effectiveness of radiotherapy in cancer treatment.
Benzamide derivatives like 2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl) benzamide (compound 1) have been identified as potent inhibitors of autotaxin/lysophospholipase D (ATX) []. These inhibitors target the hydrophobic pocket of ATX, blocking access to the active site and inhibiting its activity []. This inhibition shows promise in developing treatments for cancer invasion, metastasis, and other ATX-mediated diseases.
Several benzamide derivatives, including BAY SIR 8514 (2-chloro-N-[[[4-[trifluoromethoxy]phenyl]amino]carbonyl]benzamide) and EL 1215 (2,6-dimethoxy-N-[5[4[pentatluoroethoxy]phenyl]1,3,4-thiadiazol-2yl]benzamide), exhibit potent insect growth regulatory (IGR) activity [, ]. These compounds disrupt insect molting processes, leading to death or developmental abnormalities. Their effectiveness in controlling insect pests highlights the potential of benzamide derivatives as environmentally friendly alternatives to conventional pesticides.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1